![molecular formula C23H19N3O B2725531 6-[2-(4-甲基苯氧基)乙基]-6H-吲哚并[2,3-b]喹喔啉 CAS No. 637756-28-6](/img/structure/B2725531.png)

6-[2-(4-甲基苯氧基)乙基]-6H-吲哚并[2,3-b]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

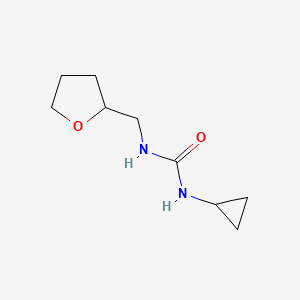

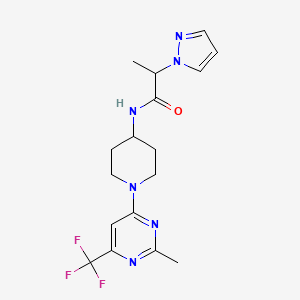

6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities . The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .

Synthesis Analysis

The synthesis of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves a series of reactions. A series of novel dyes based on the indolo[2,3-b]quinoxaline skeleton, derived from anthraquinone, have been synthesized through a cyclo-condensation reaction .Molecular Structure Analysis

The molecular formula of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is C23H19N3O . The structure of this compound and its derivatives is influenced by the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline are complex and involve multiple steps . The reactions are influenced by the nature of the peripheral amines .Physical and Chemical Properties Analysis

The physical and chemical properties of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline include high thermal stability . The compounds show intramolecular charge transfer transitions (ICT) in the range of 501–561 nm with high molar absorption coefficient . They emit in the range of 580–648 nm in solutions and 672–700 nm (red region) in neat solid films .科学研究应用

合成和光物理行为

6-[2-(4-甲基苯氧基)乙基]-6H-吲哚[2,3-b]喹喔啉及其衍生物因其独特的性质和在各种科学研究领域的应用而被广泛研究。该化合物属于吲哚喹喔啉的更大类别,由于其复杂的分子结构,它们以其显着的光物理行为和在药物发现中的潜力而闻名。

一个感兴趣的领域是吲哚喹喔啉衍生物的合成和细胞毒性。Shibinskaya 等人。(2010) 合成了新的 6-(2-氨基乙基)-6H-吲哚[2,3-b]喹喔啉,展示了它们的低毒性和作为有效干扰素诱导剂和抗病毒剂的潜力,特别指出吗啡啉和 4-甲基-哌啶衍生物作为研究系列中最具活性的抗病毒剂 (Shibinskaya 等人,2010)。此外,Waluk 和 Komorowski (1987) 研究的吲哚喹喔啉衍生物中氢键对光物理行为的修饰,强调了由于溶质-溶剂相互作用,醇存在下光物理的显着变化,暗示了它们在光物理应用中的潜力 (Waluk & Komorowski,1987)。

光学和电致发光特性

基于 6H-吲哚[2,3-b]喹喔啉核的三芳胺的光学和电致发光特性已被合成和表征,揭示了它们在有机电子学中的潜在用途。Thomas 和 Tyagi (2010) 报道了这些化合物的合成,指出它们的绿色或黄色发射取决于胺片段的性质,这对于开发新型有机发光二极管 (OLED) 可能是宝贵的 (Thomas & Tyagi,2010)。

抗癌和抗菌活性

此外,吲哚[2,3-b]喹喔啉衍生物的抗癌和抗菌活性一直是多项研究的重点。例如,Chen 等人。(2004) 合成了某些衍生物并评估了它们的抗癌特性,发现 5-甲基化衍生物比它们的 6-甲基化对应物和前体更具细胞毒性,表明它们在癌症研究中的效用 (Chen 等人,2004)。此外,Padmini 等人。(2015) 报道了新型 6H-吲哚[2,3-b]喹喔啉稠合氮杂环戊酮的合成,具有潜在的生物活性,包括对各种细菌和真菌物种的抗菌活性 (Padmini 等人,2015)。

作用机制

Target of Action

The primary targets of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline Similar compounds, such as indolo[2,3-b]quinoxaline derivatives, have been reported to exhibit a wide range of biological properties . They are known to interact with DNA, stabilizing the DNA duplex , and have shown anticancer activities .

Mode of Action

The specific mode of action of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline It can be inferred from related compounds that it may interact with dna, leading to dna duplex stabilization . This interaction could potentially disrupt the normal functioning of cells, leading to the observed cytotoxic effects .

Biochemical Pathways

The exact biochemical pathways affected by 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline Given its potential dna-interacting properties, it may affect pathways related to dna replication, transcription, and repair . The downstream effects of these disruptions could include cell cycle arrest, apoptosis, or other forms of cell death .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline It is noted that the compound exhibits high solubility (>27 M in acetonitrile) and remarkable stability , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline Similar compounds have shown cytotoxic effects against various human cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation, potentially through its interaction with DNA .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline It is worth noting that the compound exhibits remarkable stability , which suggests that it may retain its activity under a variety of environmental conditions.

生化分析

Biochemical Properties

6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline has been found to interact with various enzymes, proteins, and other biomolecules . It exhibits a low reduction potential and high solubility, making it a promising candidate for biochemical applications .

Cellular Effects

The compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline change over time . The compound exhibits remarkable stability, with 99.86% capacity retention over 49.5 hours .

Dosage Effects in Animal Models

The effects of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline vary with different dosages in animal models

Metabolic Pathways

It is believed to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

6-[2-(4-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O/c1-16-10-12-17(13-11-16)27-15-14-26-21-9-5-2-6-18(21)22-23(26)25-20-8-4-3-7-19(20)24-22/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPDUCNUQQJLEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2725448.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2725456.png)

![1-(2-Methoxypyridin-4-yl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2725457.png)

![Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2725458.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2725459.png)

![1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid](/img/structure/B2725464.png)

![ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate](/img/structure/B2725466.png)

![6-Phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2725469.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725471.png)